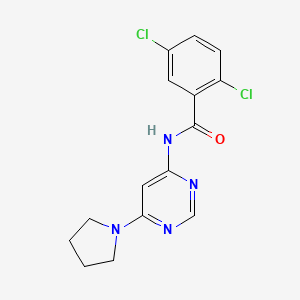

2,5-dichloro-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide

Description

2,5-Dichloro-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with 2,5-dichloro groups and a pyrimidin-4-yl moiety functionalized with a pyrrolidine ring. The synthesis likely involves a palladium-catalyzed cross-coupling reaction, as demonstrated in the preparation of related pyrimidin-4-yl benzamide derivatives . The dichloro substituents may enhance binding affinity to hydrophobic enzyme pockets, while the pyrrolidine group could improve solubility and metabolic stability compared to simpler amines.

Properties

IUPAC Name |

2,5-dichloro-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N4O/c16-10-3-4-12(17)11(7-10)15(22)20-13-8-14(19-9-18-13)21-5-1-2-6-21/h3-4,7-9H,1-2,5-6H2,(H,18,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNJUQYUXDLMIHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide typically involves multiple steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as amidines and β-diketones.

Substitution with Pyrrolidine: The pyrimidine ring is then reacted with pyrrolidine under basic conditions to introduce the pyrrolidinyl group.

Formation of Benzamide: The dichlorobenzamide core is synthesized separately, often through the reaction of 2,5-dichlorobenzoic acid with an amine.

Coupling Reaction: Finally, the pyrimidinyl-pyrrolidinyl intermediate is coupled with the dichlorobenzamide under suitable conditions, such as using coupling reagents like EDCI or DCC, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzamide ring can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering its functional groups.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Substitution: Products with different substituents replacing the chlorine atoms.

Oxidation: Products with oxidized functional groups.

Reduction: Products with reduced functional groups.

Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2,5-dichloro-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Biological Studies: The compound can be used to study the biological pathways and mechanisms in which it is involved.

Materials Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Chemical Biology: The compound can serve as a tool for probing biological systems and understanding the interactions at the molecular level.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinyl and pyrrolidinyl groups may facilitate binding to these targets, leading to modulation of their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Target Compound vs. N-(2-Hydroxyethyl)-3-(6-(4-(trifluoromethoxy)phenylamino)pyrimidin-4-yl)benzamide

- Structural Differences: The target compound features a pyrrolidine group on the pyrimidine ring, whereas the analog in substitutes this with a 4-(trifluoromethoxy)phenylamino group. The hydroxyethyl chain on the benzamide in the latter may enhance water solubility.

- The pyrrolidine in the target compound may confer better metabolic stability due to reduced oxidative metabolism .

Target Compound vs. Propachlor

- Functional Divergence: Despite shared dichlorobenzamide motifs, Propachlor’s alkyne-containing substituent directs its use as a herbicide, highlighting how minor structural changes dictate application. The target compound’s pyrimidine-pyrrolidine system suggests a focus on eukaryotic enzyme targeting (e.g., kinases) rather than plant-specific pathways .

Target Compound vs. EP 4 374 877 A2 Patent Compound

- Complexity and Specificity : The patent compound incorporates a spirodecene-carboxamide framework and multiple fluorinated groups, indicating advanced optimization for potency and selectivity in oncology. In contrast, the target compound’s simpler structure may serve as a foundational scaffold for further derivatization .

Biological Activity

The compound 2,5-dichloro-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide (CAS Number: 1396686-27-3) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

- Molecular Formula : C₁₅H₁₄Cl₂N₄O

- Molecular Weight : 337.2 g/mol

- Key Functional Groups : Dichloro, pyrimidine, and benzamide moieties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. The formation of the pyrimidine ring is crucial, often achieved through chlorination and subsequent coupling reactions with pyrrolidine derivatives.

The biological activity of 2,5-dichloro-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide is primarily attributed to its interaction with specific molecular targets, which include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways.

- Receptor Modulation : It can interact with receptors that regulate cell signaling pathways, potentially affecting cellular responses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related pyrimidine derivatives. For instance, compounds with similar structures have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL, indicating potent antibacterial effects when compared to standard antibiotics like ciprofloxacin .

Case Studies and Research Findings

-

Antibacterial Evaluation :

- A study evaluated the antibacterial efficacy of several pyrrole benzamide derivatives, revealing that compounds with a similar structural framework exhibited MIC values comparable to established antibiotics .

- The lead compound demonstrated an MIC of 3.125 µg/mL against S. aureus, suggesting potential as a new antibacterial agent.

-

In Vitro Studies :

- In vitro assays have been conducted to assess the cytotoxicity and selectivity of 2,5-dichloro-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide against various cancer cell lines.

- Preliminary results indicated that the compound could selectively inhibit the growth of specific cancer cells while sparing normal cells, highlighting its therapeutic potential in oncology.

Comparative Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.